molecular formula C21H16FN3O2S B2786227 N-(4-fluoro-1,3-benzothiazol-2-yl)-2-methoxy-N-[(pyridin-3-yl)methyl]benzamide CAS No. 895013-69-1

N-(4-fluoro-1,3-benzothiazol-2-yl)-2-methoxy-N-[(pyridin-3-yl)methyl]benzamide

Cat. No.: B2786227
CAS No.: 895013-69-1
M. Wt: 393.44
InChI Key: QMMHXVXGGGTYRN-UHFFFAOYSA-N
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Description

N-(4-fluoro-1,3-benzothiazol-2-yl)-2-methoxy-N-[(pyridin-3-yl)methyl]benzamide is a chemical compound that has garnered attention in the scientific community due to its potential applications in various fields. This compound is characterized by the presence of a fluorobenzo[d]thiazole moiety, a methoxy group, and a pyridin-3-ylmethyl group attached to a benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluoro-1,3-benzothiazol-2-yl)-2-methoxy-N-[(pyridin-3-yl)methyl]benzamide typically involves the following steps:

    Formation of the Fluorobenzo[d]thiazole Moiety: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Attachment of the Methoxy Group:

    Coupling with Pyridin-3-ylmethyl Group: This step involves the coupling of the fluorobenzo[d]thiazole intermediate with a pyridin-3-ylmethylamine derivative under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluoro-1,3-benzothiazol-2-yl)-2-methoxy-N-[(pyridin-3-yl)methyl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorobenzo[d]thiazole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to the formation of amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential as a probe for studying biological processes.

    Medicine: Research indicates its potential as a therapeutic agent due to its biological activity.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-fluoro-1,3-benzothiazol-2-yl)-2-methoxy-N-[(pyridin-3-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-fluorobenzo[d]thiazol-2-yl)-2,4-dimethyl-N-(pyridin-3-ylmethyl)benzamide
  • N-(4-fluorobenzo[d]thiazol-2-yl)-2-methyl-N-(pyridin-3-ylmethyl)benzamide

Uniqueness

N-(4-fluoro-1,3-benzothiazol-2-yl)-2-methoxy-N-[(pyridin-3-yl)methyl]benzamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This distinguishes it from other similar compounds that may lack this functional group.

Properties

IUPAC Name

N-(4-fluoro-1,3-benzothiazol-2-yl)-2-methoxy-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN3O2S/c1-27-17-9-3-2-7-15(17)20(26)25(13-14-6-5-11-23-12-14)21-24-19-16(22)8-4-10-18(19)28-21/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMMHXVXGGGTYRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)N(CC2=CN=CC=C2)C3=NC4=C(C=CC=C4S3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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